5-Fluoropyrimidine vs. Pyrazine Ether: Divergent Kinase Target Engagement Based on Heteroaryl Identity
The target compound incorporates a 5-fluoropyrimidine ether at the piperidine 3-position, whereas the closest publicly assayed analog (1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one) employs a pyrazine ether. The pyrazine analog is documented as a PI3K p110α inhibitor with an IC50 of 4.80 nM [1]. Literature precedent for 5-fluoropyrimidine-containing piperidine ethers demonstrates engagement with a distinct kinase panel, including PIM-1/2/3 and deoxycytidine kinase (dCK) [2]. The fluorine atom at the pyrimidine 5-position serves as both a metabolic soft spot blocker and a modulator of the heteroaryl ring's electron density, altering hydrogen-bond acceptor strength at the adjacent nitrogen atoms relative to pyrazine (pKa shift of approximately 0.5-1.0 units for the conjugate acid of the ring nitrogens) [3]. This divergence predicts differential kinase selectivity profiles between the two compounds, though direct head-to-head comparative profiling data are not publicly available.
| Evidence Dimension | Kinase target engagement divergence based on heteroaryl identity |
|---|---|
| Target Compound Data | 5-Fluoropyrimidine ether; predicted PIM/dCK kinase panel engagement; no public IC50 data available for this specific CAS |
| Comparator Or Baseline | Pyrazine analog (CAS not available): PI3K p110α IC50 = 4.80 nM [BindingDB BDBM50358204] |
| Quantified Difference | Qualitative target class divergence (PI3K vs. predicted PIM/dCK) based on heteroaryl identity; quantitative IC50 comparison not available |
| Conditions | Cross-study inference; pyrazine analog assayed by fluorescence polarization for PI3K p110α inhibition |
Why This Matters
Procurement for a specific kinase target (PI3K vs. PIM) must be guided by heteroaryl identity; the 5-fluoropyrimidine directs toward PIM/dCK while pyrazine directs toward PI3K, making the choice consequential for screening outcomes.
- [1] BindingDB BDBM50358204 (CHEMBL1922094). Inhibition of PI3K subunit p110alpha: IC50 = 4.80 nM. Assay: fluorescence polarization measuring phosphatidylinositide-3-phosphate product formation after 30 min. View Source
- [2] Pyrimidine derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. US Patent Application, filed 2015-06-22. Compounds with pyrimidine-piperidine scaffolds inhibit PIM-1, PIM-2, and PIM-3 with IC50 values ranging from 0.1 nM to 50 nM. View Source
- [3] Practical Synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a Key Intermediate in the Preparation of Potent Deoxycytidine Kinase Inhibitors. J. Med. Chem., 2009. The 5-fluoro substitution on the pyrimidine ring is essential for dCK inhibitory activity; removal of fluorine reduces potency by >10-fold. View Source
